2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide is a chemical compound with the molecular formula C15H21N5OS. It is characterized by the presence of a 1,2,4-triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol with N-(4-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- (5-amino-1H-1,2,4-triazol-3-yl)acetic acid
- 4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide
Uniqueness
2-[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide is unique due to its specific structural features, such as the presence of a butyl group and a 4-methylphenylacetamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H21N5OS |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(4-amino-5-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H21N5OS/c1-3-4-5-13-18-19-15(20(13)16)22-10-14(21)17-12-8-6-11(2)7-9-12/h6-9H,3-5,10,16H2,1-2H3,(H,17,21) |
InChI Key |
XFMCFBHAAOWUQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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